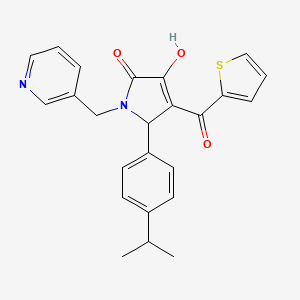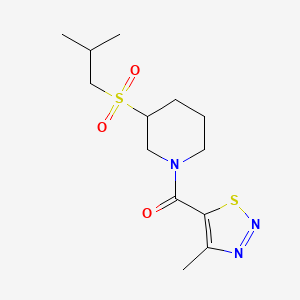
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a piperidine ring, and sulfonyl and carbonyl functional groups
Preparation Methods
The synthesis of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acid derivatives under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Introduction of Sulfonyl and Carbonyl Groups: The sulfonyl group can be introduced by reacting the intermediate compound with sulfonyl chloride, while the carbonyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiadiazole ring, where nucleophiles such as amines or thiols replace existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carbonyl or sulfonyl groups and the formation of corresponding acids or alcohols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, or water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiadiazole ring and the functional groups allows it to form specific interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine can be compared with other similar compounds, such as:
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropyl)piperidine: This compound lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which may influence its steric and electronic properties.
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)azepane: This compound has an azepane ring, which may alter its conformational flexibility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-9(2)8-21(18,19)11-5-4-6-16(7-11)13(17)12-10(3)14-15-20-12/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEINESKGWIDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2491269.png)
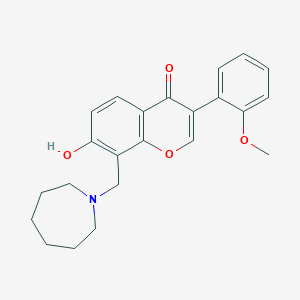
![3-[3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBONYL]BENZONITRILE](/img/structure/B2491271.png)
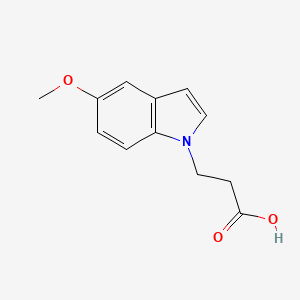
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/new.no-structure.jpg)
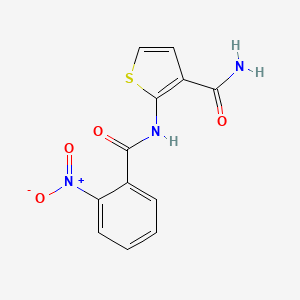
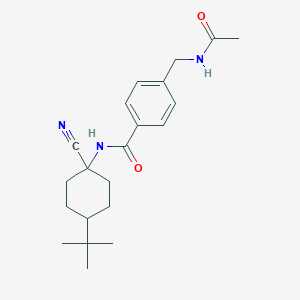
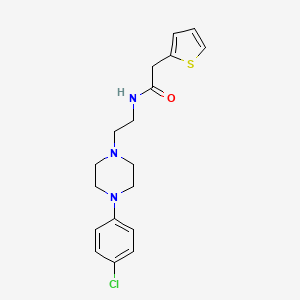
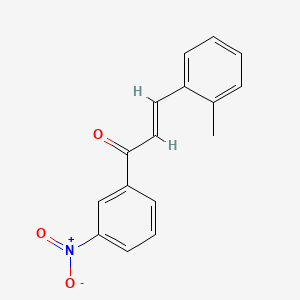
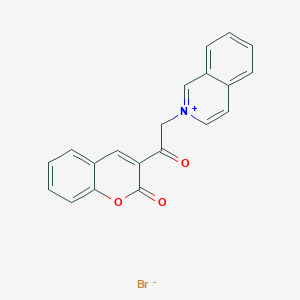
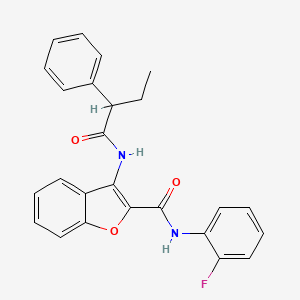

![tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate](/img/structure/B2491286.png)
